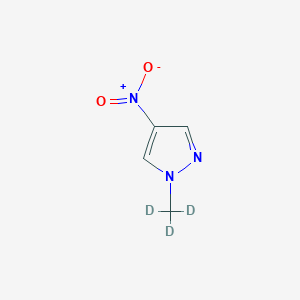

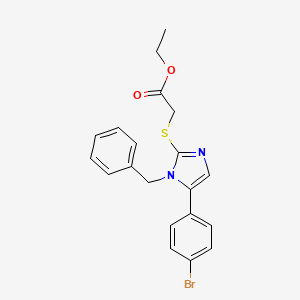

![molecular formula C17H20N6O B2749876 N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide CAS No. 477865-39-7](/img/structure/B2749876.png)

N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide” is a chemical compound . It belongs to the class of compounds known as 1,2,4-triazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,2,4-triazole derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The exact structure would depend on the specific synthesis process and the starting materials used .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. As a 1,2,4-triazole derivative, it may undergo reactions typical of this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Aplicaciones Científicas De Investigación

Anti-Tumor Activities

(E)-N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide: and related [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their anti-tumor properties. In a study by Zhao et al., compound 19 exhibited potent anti-tumor activity against cancer cell lines (HT-1080 and Bel-7402) with IC50 values of 12.3 μM and 6.1 μM, respectively . These findings suggest that this compound class holds promise as a potential therapeutic agent in cancer treatment.

CDK Inhibition

Purine analogs, including [1,2,4]triazolo[1,5-a]pyrimidines, have been explored as cyclin-dependent kinase (CDK) inhibitors. The development of potent CDK inhibitors has implications for cancer therapy. While the clinical application of 6-mercaptopurine and thioguanine is well-established, novel analogs like [1,2,4]triazolo[1,5-a]pyrimidines offer exciting avenues for further research .

Green Chemistry Applications

Microwave-mediated, catalyst-free synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been investigated. These reactions are environmentally benign, requiring minimal solvent and benefiting from cost-effective processes . This green chemistry approach aligns with sustainable practices in chemical synthesis.

Bioisosteric Potential

[1,2,4]Triazolo[1,5-a]pyrimidines have been considered as bioisosteres for purines, carboxylic acids, and N-acetylated lysine. Their structural similarity to purines makes them intriguing candidates for medicinal chemistry research .

Heterocyclic Modifications

Recent studies have explored modifications of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds. Functional groups introduced at the C-2 and C-7 positions have led to analogs with antiproliferative abilities. These findings encourage further exploration of potent derivatives .

Azapentalenes

Notably, some [1,2,4]triazolo[1,5-a]pyrimidines have an azido group substituted ortho to the pyrazole ring. Reports have utilized the respective amine via ring closure to form azapentalenes, revealing additional structural diversity and potential applications .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . It plays a significant role in controlling the cell’s progression from the G1 phase (growth phase) to the S phase (DNA synthesis phase) .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Moreover, it exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Propiedades

IUPAC Name |

N,N-dimethyl-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-12-6-5-7-14(10-12)24-13(2)15-8-9-18-17-20-16(21-23(15)17)19-11-22(3)4/h5-11,13H,1-4H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRLVLNLKOWRER-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2749795.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2749796.png)

![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)

![2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2749806.png)

![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)

![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)